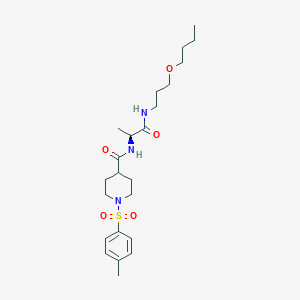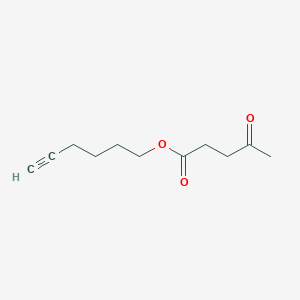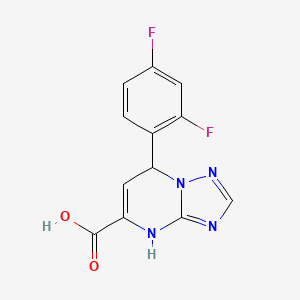
C12H8F2N4O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H8F2N4O2 is a fluorinated organic molecule. This compound is characterized by the presence of two fluorine atoms, four nitrogen atoms, and two oxygen atoms within a twelve-carbon framework. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H8F2N4O2 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by nitration and oxidation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous hydrogen fluoride as a fluorinating agent and concentrated sulfuric acid for nitration are common in the synthesis of such compounds.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C12H8F2N4O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitro compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
C12H8F2N4O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which C12H8F2N4O2 exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
C12H8Cl2N4O2: A chlorinated analog with similar structural features but different reactivity and stability.
C12H8Br2N4O2: A brominated analog that exhibits different chemical properties due to the presence of bromine atoms.
C12H8I2N4O2: An iodinated analog with unique reactivity patterns.
Uniqueness
C12H8F2N4O2: is unique due to the presence of fluorine atoms, which impart increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms also enhance the compound’s ability to interact with biological targets, making it valuable in pharmaceutical research.
Properties
Molecular Formula |
C12H8F2N4O2 |
|---|---|
Molecular Weight |
278.21 g/mol |
IUPAC Name |
7-(2,4-difluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N4O2/c13-6-1-2-7(8(14)3-6)10-4-9(11(19)20)17-12-15-5-16-18(10)12/h1-5,10H,(H,19,20)(H,15,16,17) |
InChI Key |
JUTIHAJWNAEIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


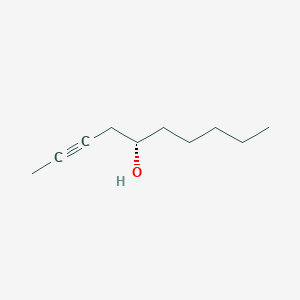
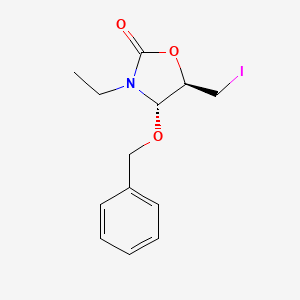
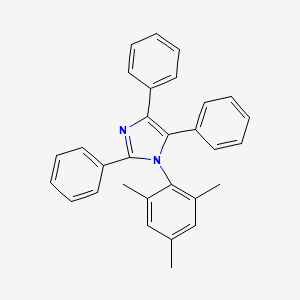
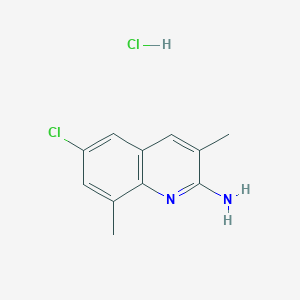
![Tert-butyl 2-[amino(hydroxyimino)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12628572.png)
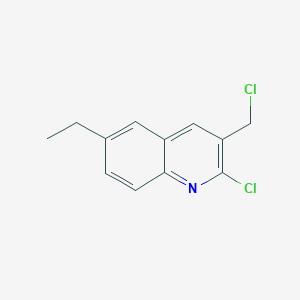
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)

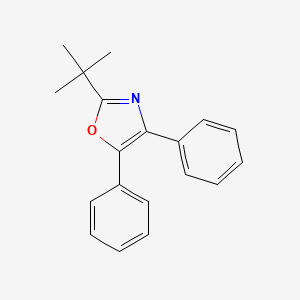
![1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12628608.png)
